molecular formula C12H14F3NS B4922297 4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine

4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine

Cat. No.: B4922297
M. Wt: 261.31 g/mol
InChI Key: LONYRYGRBDLCGP-UHFFFAOYSA-N
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Description

4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 2-(trifluoromethyl)phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the aromatic ring.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified aromatic compounds with reduced functional groups.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiomorpholine ring can interact with various functional groups in the target molecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylmorpholine
  • 2-(Trifluoromethyl)phenylthiomorpholine
  • 4-(Trifluoromethyl)phenylthiomorpholine

Uniqueness

4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine is unique due to the specific positioning of the trifluoromethyl group and the thiomorpholine ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds.

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NS/c13-12(14,15)11-4-2-1-3-10(11)9-16-5-7-17-8-6-16/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONYRYGRBDLCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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